molecular formula C18H22F2N6O B12239666 2-(3,3-Difluorocyclobutanecarbonyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

2-(3,3-Difluorocyclobutanecarbonyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12239666
M. Wt: 376.4 g/mol
InChI Key: OBWKIKSXHFITSZ-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutanecarbonyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that features a unique combination of fluorinated cyclobutane, triazolo-pyridazine, and octahydropyrrolo-pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutanecarbonyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated cyclobutane derivative, followed by the construction of the triazolo-pyridazine ring system. The final step involves the formation of the octahydropyrrolo-pyrrole ring through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutanecarbonyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutanecarbonyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Difluorocyclobutanecarbonyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is unique due to its combination of fluorinated cyclobutane, triazolo-pyridazine, and octahydropyrrolo-pyrrole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H22F2N6O

Molecular Weight

376.4 g/mol

IUPAC Name

(3,3-difluorocyclobutyl)-[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C18H22F2N6O/c1-2-14-21-22-15-3-4-16(23-26(14)15)24-7-12-9-25(10-13(12)8-24)17(27)11-5-18(19,20)6-11/h3-4,11-13H,2,5-10H2,1H3

InChI Key

OBWKIKSXHFITSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5CC(C5)(F)F

Origin of Product

United States

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